Cas no 81117-35-3 (N-(n-Nonyl)deoxynojirimycin)

N-(n-Nonyl)deoxynojirimycin is an alkylated derivative of deoxynojirimycin (DNJ), a potent glycosidase inhibitor. This compound features a nonyl side chain, enhancing its lipophilicity and membrane permeability compared to the parent DNJ molecule. Its primary mechanism of action involves the selective inhibition of α-glucosidase enzymes, which disrupts glycoprotein processing and carbohydrate metabolism. The extended alkyl chain improves cellular uptake and bioavailability, making it particularly useful for biochemical research targeting lysosomal storage disorders, viral infections, and metabolic diseases. Its stability and improved pharmacokinetic properties render it a valuable tool for studying glycosidase-related pathways in vitro and in vivo.
N-(n-Nonyl)deoxynojirimycin structure
N-(n-Nonyl)deoxynojirimycin structure
Product Name:N-(n-Nonyl)deoxynojirimycin
CAS No:81117-35-3
MF:C15H31NO4
MW:289.410945177078
CID:707988
PubChem ID:501640
Update Time:2025-10-29

N-(n-Nonyl)deoxynojirimycin Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-Piperidinetriol,2-(hydroxymethyl)-1-nonyl-, (2R,3R,4R,5S)-
    • N-(n-Nonyl)deoxynojirimycin
    • N-(n-Nonyl)deoxynoji
    • N-Nonyldeoxynojirimycin
    • (2R,3R,4R,5S)-2-(HydroxyMethyl)-1-nonyl-3,4,5-piperidinetriol
    • Cromakalim
    • NN-DNJ
    • N-nonyl-1-deoxynojirimycin
    • N-Nonyl-deoxynojirimycin
    • N-Nonyl-DNJ
    • (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonyl-3,4,5-piperidinetriol (ACI)
    • 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-nonyl-, [2R-(2α,3β,4α,5β)]- (ZCI)
    • NNDNJ
    • Nonyl-DNJ
    • SCHEMBL2268575
    • BDBM18358
    • DB08283
    • NCGC00182087-01
    • DTXSID60333407
    • (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonyl-piperidine-3,4,5-triol
    • HY-107532
    • W-203849
    • N-(n-Nonyl)-1-deoxynojirimycin min. 99%
    • CS-0028821
    • G12855
    • N-Nonyl 1-Deoxynojirimycin
    • CHEBI:76399
    • N-(n-Nonyl)-deoxynojirimycin
    • Q27097506
    • MS-24135
    • 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-nonyl-, (2R,3R,4R,5S)-
    • DA-66162
    • CHEMBL408500
    • (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
    • (5S,2R,3R,4R)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
    • NN-DNJ;Nonyl-DNJ
    • NS00071061
    • NN-DNJ, >=98% (HPLC)
    • AKOS024457751
    • 81117-35-3
    • Inchi: 1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1
    • InChI Key: FTSCEGKYKXESFF-LXTVHRRPSA-N
    • SMILES: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)CN1CCCCCCCCC)O

Computed Properties

  • Exact Mass: 289.22500
  • Monoisotopic Mass: 289.22530847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Density: 1.112
  • Melting Point: 101-102°C
  • Boiling Point: 451.7°C at 760 mmHg
  • Flash Point: 224.5°C
  • Refractive Index: 1.522
  • Solubility: DMSO: >10mg/mL
  • PSA: 84.16000
  • LogP: 0.43410

N-(n-Nonyl)deoxynojirimycin Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at -20°C

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N-(n-Nonyl)deoxynojirimycin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  overnight, 70 °C
Reference
A fluorescence polarization activity-based protein profiling assay in the discovery of potent, selective inhibitors for human nonlysosomal glucosylceramidase
Lahav, Daniel; et al, Journal of the American Chemical Society, 2017, 139(40), 14192-14197

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; -78 °C → -5 °C
1.4 Reagents: Ammonium formate ,  Sodium sulfate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, -5 °C → rt
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  24 h, pH 2, 4 bar, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  overnight, 70 °C
Reference
A fluorescence polarization activity-based protein profiling assay in the discovery of potent, selective inhibitors for human nonlysosomal glucosylceramidase
Lahav, Daniel; et al, Journal of the American Chemical Society, 2017, 139(40), 14192-14197

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  24 h, pH 2, 4 bar, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  overnight, 70 °C
Reference
A fluorescence polarization activity-based protein profiling assay in the discovery of potent, selective inhibitors for human nonlysosomal glucosylceramidase
Lahav, Daniel; et al, Journal of the American Chemical Society, 2017, 139(40), 14192-14197

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
2.3 Reagents: Triethylamine ;  -78 °C; -78 °C → -5 °C
2.4 Reagents: Ammonium formate ,  Sodium sulfate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, -5 °C → rt
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  24 h, pH 2, 4 bar, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  overnight, 70 °C
Reference
A fluorescence polarization activity-based protein profiling assay in the discovery of potent, selective inhibitors for human nonlysosomal glucosylceramidase
Lahav, Daniel; et al, Journal of the American Chemical Society, 2017, 139(40), 14192-14197

N-(n-Nonyl)deoxynojirimycin Raw materials

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Additional information on N-(n-Nonyl)deoxynojirimycin

Comprehensive Overview of N-(n-Nonyl)deoxynojirimycin (CAS No. 81117-35-3): Properties, Applications, and Research Insights

N-(n-Nonyl)deoxynojirimycin (CAS No. 81117-35-3) is a chemically modified derivative of deoxynojirimycin (DNJ), a well-known iminosugar with significant biological activity. This compound belongs to the class of alkylated iminosugars, where a nonyl group (C9H19) is attached to the nitrogen atom of the DNJ scaffold. The structural modification enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to its parent compound. Researchers have shown growing interest in this molecule due to its potential applications in metabolic disorders, antiviral therapies, and glycosidase inhibition.

The chemical name N-(n-Nonyl)deoxynojirimycin reflects its precise structure: a deoxynojirimycin core with an n-nonyl substituent. Its CAS registry number (81117-35-3) serves as a unique identifier in chemical databases, facilitating accurate literature searches and regulatory compliance. The compound is often studied alongside related derivatives like N-butyl-DNJ (miglustat) and N-hydroxyethyl-DNJ, which share similar mechanisms of action as glycosidase inhibitors.

Recent scientific discussions have highlighted the role of N-(n-Nonyl)deoxynojirimycin in modulating glycosphingolipid metabolism. This aligns with current research trends exploring lysosomal storage disorders and Gaucher disease therapeutics. The compound's ability to inhibit glucosylceramide synthase makes it a candidate for investigating substrate reduction therapy (SRT), a hot topic in rare disease treatment strategies. Unlike enzyme replacement therapies, SRT offers oral administration advantages, a feature frequently searched by clinicians and researchers.

In virology, N-(n-Nonyl)deoxynojirimycin has drawn attention for its potential activity against enveloped viruses that utilize host glycosylation machinery. With global health concerns about emerging viral infections, studies have examined its effects on viral entry and maturation processes. The compound's mechanism differs from direct-acting antivirals, instead targeting host pathways—an approach gaining traction in broad-spectrum antiviral development to combat viral resistance issues.

The synthesis of N-(n-Nonyl)deoxynojirimycin typically involves reductive alkylation of deoxynojirimycin with nonanal, followed by purification steps to achieve pharmaceutical-grade material. Analytical characterization employs techniques like HPLC-MS and NMR spectroscopy, ensuring structural integrity and purity—key parameters for research reproducibility. Stability studies indicate proper storage conditions (typically -20°C under inert atmosphere) to maintain compound integrity over time.

From a pharmacological perspective, the nonyl chain in N-(n-Nonyl)deoxynojirimycin presents an interesting structure-activity relationship. While increasing lipophilicity enhances cellular uptake, excessive hydrophobicity may affect target specificity. This balance makes the compound a valuable tool in medicinal chemistry optimization studies, particularly for researchers investigating the "sweet spot" in alkyl chain length for biological activity—a frequent subject in drug design forums.

Ongoing research explores formulation strategies to address the compound's physicochemical properties. Some studies investigate nanocarrier systems or cyclodextrin complexes to improve aqueous solubility without compromising bioactivity. These approaches resonate with current pharmaceutical technology trends focusing on drug delivery optimization, a highly searched topic in academic and industrial settings.

Safety profiling of N-(n-Nonyl)deoxynojirimycin suggests typical precautions for research chemicals: proper personal protective equipment and handling in controlled environments. While not classified as hazardous under standard protocols, researchers should consult updated safety data sheets for specific handling guidelines. The compound's pharmacological effects warrant careful dose-response evaluation in biological studies, consistent with best laboratory practices for bioactive molecules.

The commercial availability of N-(n-Nonyl)deoxynojirimycin (CAS 81117-35-3) through specialty chemical suppliers facilitates academic and industrial research. Procurement considerations include certificate of analysis verification and supplier reputation—factors increasingly important in the research chemical supply chain landscape. Some suppliers offer custom synthesis services for labeled derivatives or scaled-up quantities, addressing diverse research needs.

Future directions for N-(n-Nonyl)deoxynojirimycin research may explore its potential in glycobiology applications beyond current scope. With growing interest in the glycome and its disease associations, such compounds provide valuable tools for mechanistic studies. The intersection of glycosidase inhibition with emerging fields like immunometabolism and microbiome research presents novel avenues for investigation, reflecting broader trends in life sciences.

In summary, N-(n-Nonyl)deoxynojirimycin represents a versatile research compound with multifaceted applications. Its unique chemical properties and biological activities continue to inspire studies across therapeutic areas, from metabolic diseases to infectious disorders. As scientific understanding of glycosylation processes deepens, this molecule will likely maintain relevance in both basic research and translational applications, contributing to advancements in precision medicine approaches.

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Amadis Chemical Company Limited
(CAS:81117-35-3)N-(n-Nonyl)deoxynojirimycin
A1241804
Purity:99%/99%/99%/99%/99%
Quantity:250mg/100mg/50mg/25mg/10mg
Price ($):1118/932/580/364/183
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